N,N'-bis(1,3-benzodioxol-5-ylmethyl)isophthalamide
Overview
Description
“N,N’-bis(1,3-benzodioxol-5-ylmethyl)isophthalamide” is a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5aR . The C5a receptor (C5aR) is part of the complement system, an innate immune mechanism of host defense. The biological activity of C5a and its classical receptor have been widely studied due to their inflammatory and immune-enhancing properties .
Synthesis Analysis
The synthesis of “N,N’-bis(1,3-benzodioxol-5-ylmethyl)isophthalamide” involves a multi-step reaction. The process includes the use of sodium sulfate (Na2SO4) in dichloromethane (CH2Cl2) for 2 hours, followed by the addition of sodium borohydride (NaBH4) in methanol for 1 hour at 20°C .Molecular Structure Analysis
The molecular formula of “N,N’-bis(1,3-benzodioxol-5-ylmethyl)isophthalamide” is C16H15NO4 . The molecular weight is 285.29 .Mechanism of Action
The mechanism of action of “N,N’-bis(1,3-benzodioxol-5-ylmethyl)isophthalamide” is primarily through its role as an inverse agonist of the human C5aR. It inhibits C5a-stimulated responses in various cell types with IC50s from 1.1 to 9.2 nM, respectively . In C5a competition radioligand binding experiments, it exhibited an IC50 of 11.6 nM . It effectively inhibited C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo .
Safety and Hazards
The safety data sheet for a similar compound, N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine, indicates that it causes severe skin burns and eye damage. It may cause respiratory irritation and is toxic if inhaled. It is harmful if swallowed or in contact with skin . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
1-N,3-N-bis(1,3-benzodioxol-5-ylmethyl)benzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(25-11-15-4-6-19-21(8-15)31-13-29-19)17-2-1-3-18(10-17)24(28)26-12-16-5-7-20-22(9-16)32-14-30-20/h1-10H,11-14H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDSLWSIZBTHRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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